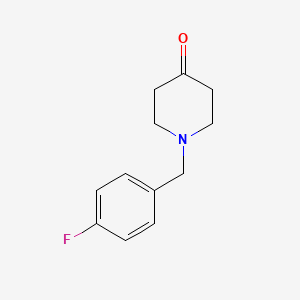

1-(4-Fluorobenzyl)-4-piperidone

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H14FNO |

|---|---|

Peso molecular |

207.24 g/mol |

Nombre IUPAC |

1-[(4-fluorophenyl)methyl]piperidin-4-one |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4H,5-9H2 |

Clave InChI |

SQMIXHCJWRQFCT-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1=O)CC2=CC=C(C=C2)F |

Origen del producto |

United States |

Significance of N Substituted 4 Piperidones As Versatile Synthetic Scaffolds

N-substituted 4-piperidones are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of numerous pharmacologically active agents. acs.org The piperidine (B6355638) ring is a prevalent structural motif found in many natural products and pharmaceutical drugs. nih.govnih.gov The nitrogen atom and the carbonyl group at the 4-position of the piperidone ring are key reactive sites, allowing for a variety of chemical transformations. guidechem.com

The nitrogen atom can be substituted with various alkyl or aryl groups, influencing the compound's properties and biological activity. acs.org The carbonyl group is highly reactive and can be readily converted into other functional groups such as hydroxyl, amino, cyano, and carboxyl groups, making it a valuable handle for further molecular elaboration. guidechem.com This versatility has led to the widespread use of N-substituted 4-piperidones in the synthesis of analgesics, antihistamines, antipsychotics, and antitumor drugs. guidechem.comgoogle.com The ability to introduce diverse substituents at the nitrogen and modify the 4-position makes these scaffolds highly desirable for creating libraries of compounds for drug screening and for optimizing lead compounds in medicinal chemistry. nih.gov

Historical Context of Fluorinated Piperidine and Piperidone Derivatives in Chemical Research

The introduction of fluorine into organic molecules has become a pivotal strategy in medicinal chemistry. researchgate.netsciencedaily.com Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound impact of this element on a drug's properties. sciencedaily.com The first fluorinated pharmaceutical, Florinef acetate, was introduced in 1954. mdpi.com Since then, the strategic incorporation of fluorine has been shown to modulate various physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target receptors. mdpi.com

Historically, the synthesis of fluorinated piperidines and piperidones was often a challenging and laborious process. sciencedaily.comnih.gov However, significant advancements have been made in developing more efficient synthetic methods. nih.govsciencedaily.com For example, researchers have developed dearomatization-hydrogenation processes and palladium-catalyzed hydrogenation methods to access fluorinated piperidines from readily available fluoropyridines. nih.govnih.gov These developments have made a wider range of fluorinated piperidine (B6355638) derivatives accessible for research and development. The 4-(4-fluorobenzyl)piperidine fragment, in particular, has been explored for developing new therapeutic agents, such as tyrosinase inhibitors for preventing melanoma. researchgate.net

Scope of Academic Research on 1 4 Fluorobenzyl 4 Piperidone and Its Congeners

Classical and Contemporary Approaches to 4-Piperidone Ring System Construction

The formation of the 4-piperidone core is a fundamental step and can be achieved through several cyclization strategies.

Dieckmann Condensation and Related Cyclization Strategies

The Dieckmann condensation is a widely utilized intramolecular reaction for forming cyclic β-keto esters from diesters. wikipedia.orglibretexts.orglibretexts.org In the context of 4-piperidone synthesis, this typically involves the cyclization of an aminodicarboxylate ester. tandfonline.com This multi-step process is influenced by several parameters and requires careful control of reaction conditions to prevent side reactions like the retro-Dieckmann reaction. tandfonline.comresearchgate.net

The general approach, often referred to as the McElvain method, involves the condensation of a primary amine with two equivalents of an alkyl acrylate, such as methyl or ethyl acrylate. tandfonline.comresearchgate.net The resulting bis-ester undergoes a base-catalyzed intramolecular cyclization (Dieckmann condensation) to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of this intermediate yield the desired 4-piperidone. tandfonline.com The choice of base is critical, with sodium metal, sodium hydride, sodium tert-butoxide, and sodium methoxide (B1231860) being common options, each affording varying yields. tandfonline.com The solvent also plays a significant role; for instance, higher boiling point solvents like xylene have been shown to favor the intramolecular cyclization over toluene (B28343) and benzene (B151609). tandfonline.com

A notable variation involves a one-pot synthesis of methyl and ethyl N-benzoyl-4-piperidone-3-carboxylates from benzamide (B126) and the corresponding alkyl acrylate. rsc.org The use of t-butyl esters in the Dieckmann synthesis of N-phenyl-4-piperidone-3-carboxylates has also been reported to improve the yield of the final N-phenyl-4-piperidone. rsc.org

| Reagents | Conditions | Product | Yield | Reference |

| N,N-bis(carbomethoxyethyl)phenethylamine, Sodium | Xylene, 50°C then RT, 24h | 1-(2-Phenethyl)-4-piperidone | 72% | tandfonline.com |

| N,N-bis(carbomethoxyethyl)phenethylamine, NaH | Not specified | 1-(2-Phenethyl)-4-piperidone | 64% | tandfonline.com |

| N,N-bis(carbomethoxyethyl)phenethylamine, NaOtBu | Not specified | 1-(2-Phenethyl)-4-piperidone | 61% | tandfonline.com |

| N,N-bis(carbomethoxyethyl)phenethylamine, NaOMe | Not specified | 1-(2-Phenethyl)-4-piperidone | 40% | tandfonline.com |

| Benzamide, Methyl Acrylate | Not specified | Methyl N-benzoyl-4-piperidone-3-carboxylate | Not specified | rsc.org |

Nazarov Cyclization Routes to 4-Piperidones

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone catalyzed by a protic or Lewis acid. wikipedia.orgthermofisher.comorganic-chemistry.org While the classical Nazarov reaction leads to five-membered rings, variations of this reaction can be adapted for the synthesis of heterocyclic systems, including 4-piperidones. dtic.mil

One such approach involves the chemoselective hydration of a triple bond in a ynediene, obtained from the dehydration of a vinyl propargyl alcohol, followed by a double Michael addition to the resulting dienone to furnish the 4-piperidone ring. dtic.mil Another strategy utilizes the smooth cyclization of an aminoallene in the presence of p-toluenesulfonic acid to form a 4-piperidone precursor. dtic.mil The development of interrupted Nazarov cyclizations has further expanded the utility of this reaction, allowing for the synthesis of complex functionalized cyclopentenones and related structures. nih.gov

| Starting Material | Key Transformation | Product | Reference |

| Vinyl propargyl alcohols | Dehydration, hydration, double Michael addition | 4-Piperidone | dtic.mil |

| Aminoallene | p-Toluenesulfonic acid catalyzed cyclization | 4-Piperidone precursor | dtic.mil |

| Divinyl ketone | Lewis acid-catalyzed 4π-electrocyclization | Cyclopentenone (classical) | wikipedia.orgthermofisher.com |

Catalytic Hydrogenation of Pyridine (B92270) Precursors for Piperidone Formation

The catalytic hydrogenation of pyridine and its derivatives is a direct and atom-economical method for the synthesis of piperidines. nih.govresearchgate.net This method can be adapted to produce 4-piperidones by starting with appropriately substituted pyridine precursors. The process typically involves heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) under hydrogen pressure. researchgate.net

Recent advancements have focused on developing milder and more efficient hydrogenation conditions. For example, electrocatalytic hydrogenation of pyridine using a carbon-supported rhodium catalyst has been demonstrated to produce piperidine with high yield and current efficiency at ambient temperature and pressure. nih.gov Homogeneous catalysts, such as iridium(III) complexes, have also been successfully employed for the ionic hydrogenation of pyridines to piperidines, showing tolerance for a wide range of functional groups. chemrxiv.orgepfl.ch While these methods primarily yield piperidines, the use of a 4-hydroxypyridine (B47283) or a protected 4-pyridone as the starting material would lead to the corresponding 4-piperidone or its protected form upon hydrogenation.

| Substrate | Catalyst/Reducing Agent | Conditions | Product | Reference |

| Pyridine | Nickel catalyst | 170-200°C | Piperidine | dtic.mil |

| Pyridine | Rh/C | Ambient temperature and pressure (electrocatalytic) | Piperidine | nih.gov |

| Substituted Pyridines | PtO₂ | Glacial acetic acid, 50-70 bar H₂ | Substituted Piperidines | researchgate.net |

| Substituted Pyridines | Iridium(III) complex | Not specified (ionic hydrogenation) | Substituted Piperidines | chemrxiv.orgepfl.ch |

N-Alkylation Strategies for 1-(4-Fluorobenzyl) Moiety Introduction

Once the 4-piperidone ring is formed, the final step in the synthesis of this compound is the introduction of the 4-fluorobenzyl group onto the nitrogen atom. This is typically achieved through nucleophilic alkylation or reductive amination.

Nucleophilic Alkylation of Piperidone Intermediates with 4-Fluorobenzyl Halides

The direct N-alkylation of a 4-piperidone intermediate with a 4-fluorobenzyl halide (e.g., bromide or chloride) is a common and straightforward approach. rsc.orgprinceton.edu This SN2 reaction involves the nucleophilic attack of the piperidone nitrogen on the electrophilic benzylic carbon of the 4-fluorobenzyl halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. sciencemadness.org The choice of solvent can be crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often being effective. sciencemadness.org

It is important to note that the reactivity of the 4-piperidone starting material can be an issue. For instance, 4-piperidone monohydrochloride monohydrate, which exists as 4,4-piperidinediol hydrochloride, can be unreactive under certain conditions. sciencemadness.org

| Piperidone Intermediate | Alkylating Agent | Base/Solvent | Product | Reference |

| 4-Piperidone | Aryl Halide | K₂CO₃ / DMSO | N-Aryl-4-piperidone | sciencemadness.org |

| Various N-nucleophiles | Alkyl Bromides | Copper metallaphotoredox | N-alkylated products | princeton.edu |

| 1-Benzoyl-4-piperidone | Acetonyl halide | Not specified | 1-Benzoyl-3-acetonyl-4-piperidone | rsc.org |

Reductive Amination Pathways for N-Substitution

Reductive amination offers a powerful and reliable alternative to direct alkylation for forming the C-N bond, often avoiding issues of overalkylation. harvard.edu This one-pot procedure involves the reaction of a 4-piperidone with 4-fluorobenzaldehyde (B137897) to form an intermediate iminium ion, which is then reduced in situ to the desired this compound. harvard.eduorganic-chemistry.org

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective as they selectively reduce the iminium ion in the presence of the ketone. harvard.edudtic.mil The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) or methanol (B129727). sciencemadness.org This method has been successfully used in the synthesis of fentanyl analogs, highlighting its utility in preparing complex piperidine-based structures. dtic.mil Furthermore, the reductive amination of [¹⁸F]fluorobenzaldehydes has been demonstrated for the synthesis of radiolabeled compounds, indicating the broad applicability of this reaction. johnshopkins.edu

| Carbonyl Compound | Amine | Reducing Agent | Product | Reference |

| Aldehydes/Ketones | Amines | α-Picoline-borane | Substituted Amines | organic-chemistry.org |

| N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride (STAB) | N-Boc-4-anilino-piperidine | dtic.mil |

| 4-Piperidone | Phenylacetaldehyde | Sodium triacetoxyborohydride (STAB) | 1-Phenethyl-4-piperidone | sciencemadness.org |

| [¹⁸F]Fluorobenzaldehyde | Norbenzyldexetimide | Sodium cyanoborohydride | [¹⁸F]Fluorodexetimide | johnshopkins.edu |

| N-Boc-piperidin-4-one | 3,4-Dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine | researchgate.net |

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency and atom economy.

Ugi Four-Component Reaction (Ugi-4CR) for 1,4,4-Trisubstituted Piperidones

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. nih.govrsc.orgjk-sci.comnih.gov This reaction is particularly advantageous for creating libraries of compounds for drug discovery. rsc.orgnih.gov A key application of the Ugi-4CR is in the synthesis of diverse heterocyclic systems, including piperidines. zenodo.org

The general mechanism of the Ugi reaction commences with the formation of an imine from the amine and the aldehyde (or ketone). rsc.orgjk-sci.com The carboxylic acid then protonates the imine, forming an iminium ion. This is followed by the nucleophilic addition of the isocyanide, which is subsequently trapped by the carboxylate anion. A final, irreversible Mumm rearrangement yields the stable α-acylamino carboxamide product. rsc.org

While direct synthesis of this compound itself via a standard Ugi reaction is not typical, the Ugi-4CR is instrumental in creating highly substituted piperidine structures. For instance, a library of 1,4-disubstituted piperidines can be generated using this methodology. rsc.orgresearchgate.net Furthermore, post-Ugi transformations can lead to the formation of diketopiperazines and other complex heterocyclic structures fused to the initial Ugi product scaffold. nih.govresearchgate.net

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | α-Acylamino Carboxamide |

Copper-Catalyzed A3 Coupling and Aza-Prins Cyclization Sequences

A combination of copper-catalyzed A3 (aldehyde-alkyne-amine) coupling and aza-Prins cyclization presents a viable, albeit sequential, route to functionalized piperidine rings.

The A3 coupling reaction is a three-component reaction that forms a propargylamine (B41283) from an aldehyde, a terminal alkyne, and an amine, often catalyzed by a copper salt. rsc.orgscholaris.ca This reaction is highly efficient and can be performed under solvent-free conditions, making it an environmentally friendly choice. rsc.org

The aza-Prins cyclization is a powerful method for constructing nitrogen-containing heterocycles, including piperidines. nih.govacs.orgnih.govfigshare.com The reaction involves the cyclization of a homoallylic amine with an aldehyde, typically promoted by a Lewis acid. This process generates an iminium ion intermediate which then undergoes an intramolecular cyclization. nih.gov Recent advancements have shown that this cyclization can be effectively catalyzed by various metal salts, including those of iron and bismuth. acs.orgnih.gov A nitrile-stabilized version of this reaction, the tandem alkynyl aza-Prins–Ritter reaction, has also been developed for the synthesis of piperidine derivatives. rsc.org

A potential synthetic sequence towards a functionalized this compound system could involve an initial A3 coupling to generate a key intermediate, which would then undergo an aza-Prins type cyclization to form the piperidine ring.

Advanced Synthetic Transformations for Functionalization

Once the core piperidone structure is established, further derivatization is often necessary to explore the structure-activity relationship of potential drug candidates. The following sections detail key transformations for functionalizing the this compound scaffold.

Claisen-Schmidt Condensation for 3,5-Dibenzylidene-4-piperidone Derivatization

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. rsc.orgwikipedia.orgnumberanalytics.com This reaction is typically base-catalyzed and is highly effective for the synthesis of α,β-unsaturated ketones. numberanalytics.com

In the context of this compound, the Claisen-Schmidt condensation is a primary method for introducing substituents at the 3 and 5 positions. The reaction of this compound with two equivalents of an aromatic aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide, leads to the formation of the corresponding 3,5-dibenzylidene-1-(4-fluorobenzyl)-4-piperidone. This reaction has been reported for various N-substituted 4-piperidones. researchgate.netnih.govnih.gov The resulting α,β-unsaturated ketone products are themselves valuable precursors for further synthetic elaborations. nih.gov

| Piperidone Reactant | Aldehyde Reactant | Product |

| This compound | Aromatic Aldehyde (2 eq.) | 3,5-Dibenzylidene-1-(4-fluorobenzyl)-4-piperidone |

| 1-Methyl-4-piperidone | Aromatic Aldehyde (2 eq.) | 3,5-Dibenzylidene-1-methyl-4-piperidone |

Umpolung Reactivity Approaches Utilizing 4-Oxopiperidine Carboxylates

Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity. nih.govarkat-usa.org In the context of ketones, the α-carbon is typically nucleophilic (as an enolate). Umpolung strategies aim to make this position electrophilic.

For a system like a 4-oxopiperidine carboxylate, umpolung at the α-position (C3 and C5) of the ketone would enable reactions with nucleophiles. This can be achieved through various methods. One approach involves the use of hypervalent iodine reagents to generate enolonium ions from ketones or their silyl (B83357) enol ether derivatives. nih.govacs.org These electrophilic intermediates can then be trapped by a wide range of nucleophiles.

Another strategy involves the generation of α-amino ketone structures through the amination of umpoled enolates, such as N-alkenoxypyridinium salts. rsc.org While not a direct functionalization of the piperidone itself, the principles can be adapted. Furthermore, photoredox catalysis has emerged as a mild method for generating carbamoyl (B1232498) radicals, which can be considered umpoled synthons, although this is more commonly applied to amide synthesis. rsc.org The application of these umpolung strategies to 4-oxopiperidine carboxylates opens up novel avenues for their functionalization.

Fischer Indole (B1671886) Synthesis in Piperidone-Containing Systems

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and a ketone or aldehyde. nih.govwikipedia.orgbyjus.com

A 4-piperidone, such as this compound, serves as a suitable cyclic ketone for the Fischer indole synthesis. nih.govresearchgate.net The reaction with a substituted or unsubstituted phenylhydrazine under acidic conditions leads to the formation of a tetracyclic indole derivative, specifically a tetrahydro-γ-carboline. The mechanism proceeds through the formation of the phenylhydrazone, which then tautomerizes to an ene-hydrazine. A wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and rearomatization, yields the final indole product. nih.govjk-sci.comwikipedia.org

This transformation is highly valuable for creating complex, polycyclic scaffolds that are of significant interest in medicinal chemistry. The choice of substituents on both the phenylhydrazine and the piperidone ring can lead to a wide diversity of final products.

| Ketone | Reagent | Product |

| This compound | Phenylhydrazine | Tetrahydro-γ-carboline derivative |

| 2-Methylcyclohexanone | Phenylhydrazine | Substituted Tetrahydrocarbazole |

Stereochemical Control and Regioselectivity in 4-Piperidone Synthesis

Asymmetric Synthesis Approaches in Piperidone Chemistry

Asymmetric synthesis provides a direct pathway to enantiomerically enriched piperidones, which are valuable building blocks for pharmaceuticals. Various strategies have been developed, often employing chiral auxiliaries, chiral catalysts, or biocatalysis to induce stereoselectivity. rsc.orgnih.gov

One prominent approach involves the use of chiral auxiliaries. For instance, the Mannich reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered diastereoselective by using a chiral amine or auxiliary. A notable example is the use of the readily available amino alcohol (+)-(S,S)-pseudoephedrine as a chiral auxiliary. rsc.org This method allows for the preparation of β-aminocarbonyl compounds with high yield and stereoselectivity, which can then be cyclized to form highly enantioenriched piperidinone structures. rsc.org The reliability of this method makes it a powerful tool for the asymmetric synthesis of complex nitrogen-containing heterocycles. rsc.org

Another powerful strategy is the Evans asymmetric aldol reaction. This method utilizes chiral oxazolidinones as auxiliaries to control the stereochemical outcome of aldol reactions. For the synthesis of chiral piperidones, a chiral 'glycine enolate equivalent' derived from N-(N-Boc-glycinyl) oxazolidinone can react with an aldehyde in a Lewis acid-catalyzed process. researchgate.net This reaction can generate syn- and anti-aldol products that are then converted into the desired chiral piperidone precursors through a series of steps. researchgate.net

Organocatalysis has also emerged as a significant tool in asymmetric piperidone synthesis. Chiral organocatalysts, such as those derived from natural products like chloramphenicol, have proven to be versatile in a range of asymmetric transformations. researchgate.net These catalysts can act as chiral ligands or activate substrates to facilitate enantioselective bond formations, leading to optically pure products under mild conditions. researchgate.net

Chemo-enzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical synthesis. nih.gov Enzymes like amine oxidases and ene-imine reductases can be used in one-pot cascade reactions to convert N-substituted tetrahydropyridines into stereo-defined piperidines. This approach offers high enantio- and regioselectivity under environmentally benign conditions and has been applied to the synthesis of key intermediates for important drugs. nih.gov

Below is a table summarizing various asymmetric approaches to piperidone-related structures.

| Method | Chiral Source | Key Intermediate | Target | Reference |

| Diastereoselective Mannich Reaction | (+)-(S,S)-Pseudoephedrine | β-Aminocarbonyl compound | Enantioenriched Piperidinones | rsc.org |

| Evans Asymmetric Aldol Reaction | Chiral Oxazolidinone | Syn/Anti-aldol adduct | (S)-Piperidone | researchgate.net |

| Chemo-enzymatic Cascade | Amine Oxidase/Ene Imine Reductase | N-substituted tetrahydropyridine | Stereo-defined Piperidines | nih.gov |

| Rh-catalyzed Asymmetric Carbometalation | Chiral Rhodium Complex | 3-Substituted tetrahydropyridine | Enantioenriched 3-Piperidines | snnu.edu.cnacs.org |

Stereoselective Hydrogenation of Unsaturated Piperidinones

Stereoselective hydrogenation of unsaturated precursors, such as N-acyl-2,3-dihydro-4-pyridones or exocyclic α,β-unsaturated piperidinones, is a direct and efficient method for producing chiral 4-piperidones. This process involves the addition of hydrogen across a double bond, with the stereochemical outcome dictated by the catalyst and reaction conditions.

Catalytic hydrogenation of dihydropyridones can be challenging, as it sometimes leads to over-reduction of the carbonyl group. organic-chemistry.org However, specific reagents can achieve the desired transformation selectively. For example, the conjugate reduction of N-acyl-2,3-dihydro-4-pyridones using zinc in acetic acid provides a mild and inexpensive method to obtain 4-piperidones. organic-chemistry.org While this specific method yields racemic products, it highlights the potential for selective reduction of the carbon-carbon double bond without affecting the ketone. organic-chemistry.org

For achieving high enantioselectivity, transition metal-catalyzed asymmetric hydrogenation is the premier method. Chiral rhodium and iridium catalysts, featuring sophisticated phosphine (B1218219) ligands, are particularly effective. rsc.orgnih.gov Rhodium complexes with chiral bisphosphine-thiourea ligands have been successfully used for the highly enantioselective hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, including cyclic lactams (the core structure of a piperidinone). rsc.org These reactions can achieve excellent yields and enantiomeric excesses (up to 99% ee), where a hydrogen bond between the substrate and the catalyst is believed to play a critical role in achieving high stereocontrol. rsc.org The utility of this method has been demonstrated in the synthesis of key chiral fragments for bioactive molecules, such as chiral 3-(4-fluorobenzyl)piperidine. rsc.org

Iridium catalysts with chiral N,P-ligands have also been developed for the asymmetric hydrogenation of conjugated enones, yielding optically active ketones with high enantioselectivity (up to 99% ee). nih.gov These systems are robust and tolerate a wide variety of substrates, including those with challenging dialkyl substitutions. nih.gov

The stereoselective hydrogenation of pyridinium (B92312) salts represents another important route. Using an iridium(I) catalyst with a P,N-ligand, 2-substituted pyridinium salts can be asymmetrically hydrogenated to the corresponding piperidines with high conversion and stereoselectivity. nih.gov The mechanism is thought to proceed via an outer-sphere pathway where the final product configuration is set by the stereoselective protonation of an enamine intermediate. nih.gov

The table below details outcomes from stereoselective hydrogenation of various unsaturated piperidinone precursors.

| Substrate Type | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Exocyclic α,β-Unsaturated Lactams | Rh/Bisphosphine-thiourea (ZhaoPhos) | α-Chiral Cyclic Lactams | Up to 99% | rsc.org |

| Conjugated Unsaturated Enones | Ir-N,P Complexes | α- and β-Chiral Ketones | 88-99% | nih.gov |

| 2-Substituted Pyridinium Salts | Iridium(I) with P,N-ligand | Chiral 2-Substituted Piperidines | Not specified | nih.gov |

| N-Acyl-2,3-dihydro-4-pyridones | Zinc/Acetic Acid | Racemic 4-Piperidones | 0% (racemic) | organic-chemistry.org |

Reactions Involving the Ketone Functionality at C-4

The carbonyl group at the C-4 position is a primary site for synthetic elaboration, enabling the introduction of various substituents and the modification of the piperidine ring's functionality.

Carbonyl Reductions to Hydroxypiperidines

The reduction of the C-4 ketone in this compound to a secondary alcohol is a fundamental transformation, yielding 1-(4-fluorobenzyl)piperidin-4-ol. This reaction is typically achieved using standard hydride reducing agents. The resulting hydroxyl group provides a new site for further functionalization, such as etherification or esterification.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents like methanol or ethanol, and lithium aluminum hydride (LiAlH₄) in aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). dtic.mil While both are effective, NaBH₄ is generally preferred for its milder nature and compatibility with a wider range of functional groups. The choice of reagent can influence the stereochemistry of the resulting alcohol, although for this symmetrical ketone, a racemic mixture of the alcohol is produced.

| Reaction | Reagent | Solvent | Product |

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(4-fluorobenzyl)piperidin-4-ol |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 1-(4-fluorobenzyl)piperidin-4-ol |

| This table illustrates common conditions for the reduction of the C-4 ketone. |

Enamine/Imine Formation and Subsequent Reactions

The ketone at C-4 can react with primary or secondary amines to form imines and enamines, respectively. masterorganicchemistry.com These intermediates are highly valuable in synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Enamine Formation: Reaction of this compound with a secondary amine (e.g., pyrrolidine, morpholine) under acid catalysis, typically with removal of water, yields an enamine. masterorganicchemistry.comyoutube.com The resulting enamine is nucleophilic at the C-3 position and can react with various electrophiles, such as alkyl halides or Michael acceptors. Subsequent hydrolysis of the iminium salt intermediate regenerates the ketone, now with a new substituent at the alpha-carbon.

Imine Formation and Reductive Amination: Condensation with a primary amine leads to an imine, which can be isolated or, more commonly, reduced in situ in a process known as reductive amination. sciencemadness.org This one-pot procedure, often using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), is an efficient method for synthesizing 4-amino-piperidine derivatives.

These reactions significantly expand the synthetic utility of the this compound core, allowing for the introduction of diverse functional groups at and adjacent to the C-4 position.

Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the C-4 carbonyl group is a powerful method for forming carbon-carbon bonds. leah4sci.comwikipedia.org This reaction converts the ketone into a tertiary alcohol, introducing an alkyl, aryl, or vinyl group at the C-4 position.

The reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. youtube.com A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol, 4-substituted-1-(4-fluorobenzyl)piperidin-4-ol. The choice of the R-group in the organometallic reagent determines the nature of the substituent introduced. This method provides direct access to a class of compounds with a quaternary center at the C-4 position of the piperidine ring. googleapis.com

| Reagent Type | General Formula | Product |

| Grignard Reagent | R-MgX | 4-Alkyl/Aryl-1-(4-fluorobenzyl)piperidin-4-ol |

| Organolithium Reagent | R-Li | 4-Alkyl/Aryl-1-(4-fluorobenzyl)piperidin-4-ol |

| This table summarizes the addition of organometallic reagents to the C-4 ketone. |

Reactivity of the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring is also a site for chemical modification. While the N-(4-fluorobenzyl) group is relatively stable, it can be cleaved to provide a secondary amine, which can then undergo a variety of transformations. Alternatively, the tertiary nitrogen itself can react.

N-Oxidation Reactions

The tertiary piperidine nitrogen can be oxidized to form an N-oxide. This transformation is often achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound N-oxide, introduces a polar N-O bond, which can alter the compound's physicochemical properties. In some biological systems, N-oxidation is a metabolic pathway for tertiary amines. N-oxides can sometimes serve as prodrugs, being reduced back to the parent tertiary amine in vivo. googleapis.com In some cases, further transformation can lead to the formation of a cyclic nitrone, 2,3,4,5-tetrahydro-pyridine-1-oxide, through a rearrangement process.

Acylation and Sulfonylation of the Nitrogen

To perform acylation or sulfonylation directly on the piperidine nitrogen, the existing 4-fluorobenzyl group must first be removed. This debenzylation is typically accomplished via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), which cleaves the N-benzyl bond to yield 4-piperidone.

The resulting secondary amine is a nucleophile and can readily react with various electrophiles:

N-Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) in the presence of a base (like triethylamine (B128534) or pyridine) yields N-acyl-4-piperidones. nih.gov Alternatively, carboxylic acids can be coupled using standard peptide coupling reagents like HBTU. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) in the presence of a base provides N-sulfonyl-4-piperidones.

These reactions allow for the introduction of a wide variety of amide and sulfonamide functionalities onto the piperidine nitrogen, which is a common strategy in drug design to modulate properties such as receptor binding and metabolic stability.

Quaternization Strategies

Quaternization of the piperidine nitrogen in this compound introduces a permanent positive charge, significantly altering the molecule's physicochemical properties. This reaction typically involves the treatment of the parent compound with an alkylating agent, such as an alkyl halide or sulfonate. The process leads to the formation of a quaternary ammonium (B1175870) salt. mdpi.com The reaction conditions, including the choice of solvent and temperature, can influence the reaction rate and yield. For instance, reactions are often carried out at elevated temperatures to facilitate the quaternization process. mdpi.com The resulting quaternary ammonium salts exhibit increased water solubility and can serve as intermediates for further synthetic modifications or as final compounds in various applications.

Table 1: Examples of Quaternization Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide | 1-(4-Fluorobenzyl)-1-methyl-4-oxopiperidin-1-ium iodide |

Transformations on the Fluorobenzyl Moiety

The fluorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNA_r) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. youtube.com This type of reaction allows for the introduction of a variety of substituents in place of the fluorine atom. The mechanism typically proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed and is favored by the presence of electron-withdrawing groups. youtube.com A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluoride (B91410) ion. The choice of solvent can also play a significant role in the reaction kinetics. rsc.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Product |

|---|---|---|

| This compound | Sodium Methoxide | 1-(4-Methoxybenzyl)-4-piperidone |

The benzylic methylene (B1212753) group (the CH₂ group attached to both the phenyl ring and the piperidine nitrogen) in this compound can undergo oxidation to form a carbonyl group. This transformation converts the benzyl (B1604629) group into a benzoyl group, yielding 1-(4-fluorobenzoyl)piperidine. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄) and chromic acid. masterorganicchemistry.com The reaction typically requires a benzylic C-H bond to be present. masterorganicchemistry.com The oxidation of benzylic C-H bonds is a fundamental transformation in organic synthesis, allowing for the conversion of readily available alkylarenes into valuable ketones and other carbonyl compounds. mdpi.com Recent advancements have explored the use of metal-catalyzed and non-metal-catalyzed oxidation methods, sometimes utilizing environmentally benign oxidants like molecular oxygen. mdpi.com

Scaffold Derivatization for Library Synthesis

This compound is an excellent starting scaffold for divergent synthesis, a strategy that allows for the rapid generation of a wide range of structurally diverse molecules from a common intermediate. The ketone functional group at the 4-position of the piperidine ring is a key handle for derivatization. For example, it can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce a variety of substituents. Furthermore, the piperidine nitrogen can be N-alkylated or N-acylated. The fluorobenzyl group also offers opportunities for modification, as previously discussed. This multi-faceted reactivity allows for the systematic exploration of chemical space around the core piperidone scaffold.

Parallel synthesis is a powerful technique for the rapid creation of large libraries of compounds for high-throughput screening. youtube.comuniroma1.it this compound and its derivatives are well-suited for this approach. enamine.netnih.gov By employing automated or semi-automated synthesis platforms, a core scaffold can be reacted with a diverse set of building blocks in a spatially separated array format. youtube.com For example, the ketone at the 4-position can be reacted with a library of primary or secondary amines via reductive amination to produce a collection of 4-amino-piperidine derivatives. Similarly, the piperidine nitrogen, after a de-benzylation step, can be acylated with a library of carboxylic acids. This methodology enables the efficient production of hundreds or even thousands of distinct compounds, which is invaluable in drug discovery and materials science research. enamine.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

A Key Building Block for Complex Molecules

The structural features of 1-(4-Fluorobenzyl)-4-piperidone, namely the reactive ketone group and the synthetically versatile piperidine (B6355638) ring, position it as a crucial starting material for the construction of intricate molecular frameworks.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The piperidine nucleus is a widespread feature in numerous pharmaceuticals and natural alkaloids, making its derivatives, including this compound, highly sought after in drug discovery. The synthesis of piperidin-4-one derivatives has garnered significant attention due to their association with a variety of biological activities, such as analgesic, anti-inflammatory, antiviral, and central nervous system depressant effects chemrevlett.combiomedpharmajournal.org. The piperidine ring is a fundamental component in over twenty classes of pharmaceuticals, underscoring its importance as a scaffold nih.gov.

The versatility of the piperidone structure allows for a multitude of chemical transformations. For instance, multicomponent reactions like the Ugi four-component reaction can be employed to rapidly generate libraries of highly substituted piperidine derivatives from N-substituted 4-piperidones . This approach facilitates the efficient exploration of chemical space in the search for new therapeutic agents.

Role in the Synthesis of Piperidine-Based Heterocycles

This compound serves as a foundational element for the synthesis of a broad spectrum of piperidine-based heterocyclic compounds. The piperidine ring system is one of the most prevalent non-aromatic rings found in small-molecule drugs ub.edu. Its straightforward synthesis and the absence of stereochemical complications in certain derivatives make it an attractive scaffold for medicinal chemists ub.edu.

Synthetic strategies to access 4-substituted piperidines often begin with a 4-piperidone (B1582916) precursor. For example, the Shapiro reaction and subsequent alkenylsilane cross-coupling reactions can be applied to 1-benzyl-4-piperidone to generate various 4-arylpiperidines researchgate.net. These methods highlight the utility of the piperidone ketone in introducing molecular diversity at the 4-position of the piperidine ring.

Exploration of Biological Target Interactions in Research Contexts

The this compound moiety is a recurring structural theme in compounds designed to interact with a variety of biological targets. Its presence often contributes to the desired pharmacological profile of the resulting molecules.

Design and Synthesis of Enzyme Inhibitors

The 4-(4-fluorobenzyl)piperidine and 1-(4-fluorobenzyl)piperazine (B185958) fragments have been extensively utilized in the development of potent enzyme inhibitors.

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a therapeutic strategy for hyperpigmentation disorders and melanoma nih.govunito.it. Numerous studies have focused on designing and synthesizing tyrosinase inhibitors incorporating the 4-(4-fluorobenzyl)piperidine or piperazine (B1678402) motif. These efforts have led to the discovery of compounds with significantly greater potency than the reference inhibitor, kojic acid nih.govunica.it. For instance, a series of compounds bearing the 4-(4-fluorobenzyl)piperazin-1-yl fragment yielded inhibitors with IC50 values in the low micromolar range nih.govresearchgate.net. Kinetic studies have revealed that these compounds can act as non-competitive or mixed-type inhibitors of tyrosinase nih.gov.

Beta-secretase 1 (BACE1) Inhibitors: While direct synthesis from this compound is not explicitly detailed in the provided context, the development of BACE1 inhibitors often involves heterocyclic scaffolds that can be derived from piperidone precursors.

Table 1: Examples of Tyrosinase Inhibitors Incorporating the 4-Fluorobenzyl Moiety

| Compound Class | Key Structural Feature | Example Inhibitor | IC50 (µM) | Inhibition Type |

| Piperidine-based | 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one derivative | Compound 2d | 7.56 | Mixed-type |

| Piperazine-based | 4-(4-fluorobenzyl)piperazin-1-yl fragment | Compound 25 | 0.96 | Not specified |

| Piperazine-based | [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | Compound 26 | 0.18 | Competitive |

Development of Ligands for Receptors

The 1-(4-fluorobenzyl)piperidine scaffold is a common feature in ligands designed for various receptors in the central nervous system.

Dopamine Transporter (DAT): Atypical dopamine reuptake inhibitors (DRIs) are being investigated for the treatment of psychostimulant use disorder. One such compound, JJC8-091, which was derived from modafinil, has an affinity (Ki) for DAT in the range of 16.7 to 289 nM wikipedia.org.

Serotonin Receptors: Multi-target ligands that interact with dopamine and serotonin receptors are being developed as potential treatments for schizophrenia. Research in this area has led to the synthesis of compounds with affinity for D2, 5-HT1A, and 5-HT2A receptors nih.gov.

Sigma Receptors: The sigma-1 receptor is a target for the development of therapeutics for neuropsychiatric and neurodegenerative disorders nih.govchemrxiv.org. The 1-(4-fluorobenzyl)piperidine structure can be found in ligands designed to modulate sigma receptor activity. For example, the PET tracer [18F]1-(3-fluoropropyl)-4-((4-cyanophenox)methyl) piperidine is used for imaging sigma-1 receptors nih.gov.

Table 2: Receptor Binding Affinities of a Selected Ligand

| Receptor | Ligand | Ki (nM) |

| Dopamine Transporter (DAT) | JJC8-091 | 16.7 - 289 |

| Sigma σ1 Receptor | JJC8-091 | 454 - 1,010 |

| Dopamine D2 Receptor | JJC8-091 | 298 |

| Dopamine D3 Receptor | JJC8-091 | 480 |

Data for JJC8-091, a compound with a different core structure but illustrating the utility of fluorinated phenylalkyl moieties in targeting these receptors.

Investigating Antiviral Agents

The piperidine scaffold is also being explored in the development of antiviral agents.

Influenza H1N1 Virus Inhibitors: A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype researchgate.netnih.gov. These compounds, which can be synthesized using the Ugi four-component reaction starting from N-substituted piperidones, act as inhibitors of the low pH-induced hemagglutinin (HA)-mediated membrane fusion process ub.edunih.gov. The fluorinated analogue of an initial hit compound emerged as the most potent inhibitor in one study researchgate.net.

Research into Compounds with Potential Antiproliferative Activity

The this compound scaffold serves as a crucial building block in the synthesis of novel compounds investigated for their potential to inhibit cell proliferation, a key characteristic of anticancer agents. Researchers have extensively modified the 4-piperidone core to develop derivatives with enhanced potency and selectivity against various cancer cell lines.

A significant area of research involves the synthesis of 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, which are analogues of curcumin. nih.gov These compounds feature substitutions on the central piperidone ring. For instance, the compound 3,5-bis(2-fluorobenzylidene)-4-piperidone, also known as EF24, has demonstrated considerable antiproliferative, antiangiogenic, and antimigratory activities. nih.govresearchgate.net Studies have shown that EF24 and its derivatives can suppress the growth of various cancer cells, including pancreatic cancer cell lines. nih.govnih.gov Another derivative, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), was found to significantly suppress the growth of pancreatic cancer tumor xenografts and inhibit angiogenesis by affecting the Notch signaling pathway. nih.gov

The versatility of the 4-piperidone ring allows for modifications at the nitrogen atom, leading to compounds with diverse biological activities. For example, N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones have shown promising antiproliferation properties against liver cancer cell lines (HepG2, SMMC-7721, QGY-7703). nih.gov Similarly, a series of 4-piperidone-1-carboxamides revealed high potency against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with greater efficacy than the standard drug 5-fluorouracil. nih.gov Further research has led to the synthesis of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives, which exhibited significant growth inhibitory values against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines. nih.gov

The antiproliferative potential of piperidine and piperazine derivatives extends to hematological malignancies. New ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives have been synthesized and evaluated against several leukemia cell lines, showing interesting cytotoxic potential. nih.gov The 1-(4-fluorobenzyl)piperazine fragment, structurally related to this compound, has also been incorporated into compounds designed as tyrosinase inhibitors, some of which have shown anti-melanogenic effects on B16F10 melanoma cells without significant cytotoxicity. researchgate.netnih.gov

The following table summarizes the antiproliferative activity of selected 4-piperidone derivatives against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line(s) | Observed Effect |

| 3,5-bis(arylidene)-4-piperidones | 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24) | H441, MiaPaCa-2, Panc-1 | Potent antiproliferative activity nih.gov |

| 3,5-bis(arylidene)-4-piperidones | 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Pancreatic Cancer | Suppression of tumor growth and angiogenesis nih.gov |

| N-acryloyl-piperidin-4-ones | N-acryloyl bis-3,4-difluorophenyl derivative | Panc-1 | High antiproliferative activity (low nM IC50) nih.gov |

| N-arylsulfonyl-4-piperidones | N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | HepG2, SMMC-7721, QGY-7703 | Antiproliferative properties and apoptosis induction nih.gov |

| 4-piperidone-1-carboxamides | 4-piperidone-1-carboxamides | HCT116, MCF7, A431 | High potency, topoisomerase II-α inhibition nih.gov |

| Aminothiazolylacetamido BAPs | Substituted derivatives | HeLa, HCT116 | GI50 values in the range of 0.15–0.28 μM nih.gov |

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Modeling

Elucidation of Structural Features Influencing Biological Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological effects. These studies have identified several key structural features that are critical for their antiproliferative activity.

The 3,5-bis(arylidene)-4-piperidone (BAP) pharmacophore is a central element, with the conjugated arylidene keto functional group often serving as the primary binding site for biological targets. nih.gov The nature and position of substituents on the aryl (benzylidene) rings significantly modulate the bioactivity. nih.gov For instance, in a series of N-acryloyl-modified curcuminoids, derivatives with 3,4-difluoro or 3-fluoro-4-methoxy substitutions on the phenyl rings displayed the highest anti-pancreatic cancer activities, with IC50 values in the low nanomolar range. nih.gov This suggests that the electronic properties and placement of halogen atoms on the benzylidene moieties are crucial for potency. The 2-fluorophenyl derivative EF24 was found to be distinctly less active in the same study, highlighting the sensitivity of the activity to the substitution pattern. nih.gov

The fluorobenzyl group itself is recognized as an important motif for biological activity. In studies of piperazine-containing ursolic acid derivatives, the 4-fluorobenzyl and piperazine moieties were identified as crucial functional groups for anticancer activity. nih.gov Similarly, the 4-fluorobenzyl motif in a series of tyrosinase inhibitors was found to optimize biological activity by effectively occupying the catalytic cavity of the enzyme. researchgate.net

Modifications to the piperidone ring, particularly at the N-1 position, also play a vital role. The introduction of an N-acryloyl group into fluorinated piperidin-4-one-based curcuminoids led to compounds with anticancer activities that exceeded the potency of the parent compound, EF24. nih.gov This indicates that the N-substituent can interact with secondary binding sites on the biological target, thereby enhancing potency. nih.gov SAR studies on various piperidine derivatives have consistently shown that the nature of the substituent on the nitrogen atom significantly influences the biological profile, whether as sigma receptor ligands or other enzyme inhibitors. frontiersin.orgnih.gov

Computational Approaches for Predicting Activity Profiles

In conjunction with experimental synthesis and testing, computational methods are increasingly employed to predict the biological activity of this compound derivatives and to rationalize their mechanisms of action. These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For piperidone derivatives, QSAR analyses have been used to develop predictive models for cytotoxicity. ijamscr.com These models often use descriptors related to the molecule's polarizability, van der Waals volume, mass, electronegativity, and shape to predict anticancer activity against various cell lines. elsevierpure.com By identifying the key physicochemical properties that govern activity, QSAR provides valuable insights for designing new analogues with improved potency. ijamscr.comelsevierpure.com Advanced machine learning algorithms, such as artificial neural networks (ANN), have also been applied to create robust QSAR models for predicting the antitumor activity of related chemical classes. nih.gov

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to its biological target. For derivatives of the 1-(4-fluorobenzyl)piperazine fragment, docking studies have been instrumental in understanding how these molecules interact with the active site of enzymes like tyrosinase. researchgate.netnih.govresearchgate.net These simulations can reveal specific interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-protein complex, thereby explaining the observed biological activity. researchgate.netresearchgate.net Docking studies on aminothiazolylacetamido-substituted BAP derivatives confirmed a proteasome inhibition mechanism involving a nucleophilic attack from a threonine residue in the target's active site. nih.gov Such computational insights are crucial for guiding the rational design of more effective and selective inhibitors. researchgate.net

The following table lists computational approaches and their applications in the study of piperidone derivatives and related compounds.

| Computational Method | Application | Key Findings |

| QSAR Modeling | Predicting cytotoxicity of 3,5-bis(arylidene)-4-piperidone derivatives | Identified structural requirements for optimizing anticancer potency. ijamscr.com |

| QSAR Modeling | Elucidating features for anticancer activity of 1,4-naphthoquinones | Polarizability, volume, mass, and electronegativity were key influencers of activity. elsevierpure.com |

| Molecular Docking | Investigating binding mode of tyrosinase inhibitors | Confirmed the role of the 4-fluorobenzyl portion in anchoring to the catalytic site. researchgate.netnih.gov |

| In Silico Docking | Confirming proteasome inhibition mechanism of BAP derivatives | Showed nucleophilic attack from N-terminal threonine and key residue interactions. nih.gov |

| Machine Learning (ANN) | Predicting antitumor activity of anthrapyrazole analogues | Developed a predictive model based on topographical and topological information. nih.gov |

Advanced Analytical Research Methodologies for 1 4 Fluorobenzyl 4 Piperidone

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive and highly detailed information about molecular structure and functional groups. For a molecule like 1-(4-Fluorobenzyl)-4-piperidone, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Reaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for confirming the identity of this compound and for monitoring the progress of its synthesis.

In a typical synthesis, such as the reaction of 4-piperidone (B1582916) with 1-fluoro-4-(bromomethyl)benzene, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. For instance, the formation of the benzyl-nitrogen bond can be followed by observing the appearance of the characteristic benzylic protons in the ¹H NMR spectrum and the corresponding carbon signals in the ¹³C NMR spectrum.

While specific spectral data for this compound is not widely published, expected chemical shifts can be predicted based on data from closely related analogs like 1-benzyl-4-piperidone and other 4-fluorobenzyl derivatives. rsc.orgsemanticscholar.orgchemicalbook.com The fluorine atom on the benzyl (B1604629) group will induce specific splitting patterns in the aromatic region of both ¹H and ¹³C NMR spectra due to H-F and C-F coupling.

Expected ¹H NMR Data for this compound:

Aromatic Protons: Two doublet of doublets (or two triplets) in the range of δ 7.0-7.4 ppm, characteristic of a para-substituted fluorobenzene (B45895) ring.

Benzylic Protons: A singlet at approximately δ 3.5-3.7 ppm. semanticscholar.org

Piperidone Protons: Two multiplets corresponding to the protons on the piperidone ring, typically found at δ 2.5-2.9 ppm. semanticscholar.org

Expected ¹³C NMR Data for this compound:

Carbonyl Carbon: A signal in the region of δ 208-210 ppm. semanticscholar.org

Aromatic Carbons: Signals between δ 115-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

Benzylic Carbon: A signal around δ 63 ppm.

Piperidone Carbons: Signals in the range of δ 40-55 ppm.

Dynamic NMR studies can also be employed to investigate conformational changes in the piperidone ring. researchgate.net

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0-7.4 (m) |

| Benzylic Protons | ~3.6 (s) |

| Piperidone Protons (α to N) | ~2.8 (m) |

| Piperidone Protons (α to C=O) | ~2.5 (m) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | ~209 |

| C-F | ~162 (d, ¹JCF ≈ 245 Hz) |

| Aromatic CH | ~130 (d, ³JCF ≈ 8 Hz) |

| Aromatic C (ipso) | ~134 (d, ⁴JCF ≈ 3 Hz) |

| Aromatic CH | ~115 (d, ²JCF ≈ 21 Hz) |

| Benzylic CH₂ | ~63 |

| Piperidone CH₂ (α to N) | ~50 |

| Piperidone CH₂ (α to C=O) | ~41 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A strong band around 1718 cm⁻¹ is indicative of the C=O (ketone) stretch in the piperidone ring. semanticscholar.org Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, and the C-N stretching of the tertiary amine. The C-F bond of the fluorobenzyl group typically shows a strong absorption in the 1250-1000 cm⁻¹ region. IR spectroscopy is particularly useful for monitoring reactions, for example, by observing the appearance of the ketone band. nist.govnist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. For this compound, the symmetric stretching of the para-substituted benzene (B151609) ring would be a prominent feature. While the carbonyl stretch is weaker in Raman than in IR, it can still be observed. Raman spectroscopy can be a powerful tool for in-situ reaction monitoring.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C=O Stretch (Ketone) | IR | ~1720 | Strong |

| Aromatic C-H Stretch | IR | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | IR | 2800-3000 | Medium |

| C-N Stretch | IR | 1100-1250 | Medium |

| C-F Stretch | IR | 1250-1000 | Strong |

| Aromatic Ring Stretch | Raman | ~1600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the fluorobenzyl group and the carbonyl group. The fluorinated benzene ring is expected to absorb in the UV region, with a primary absorption band (π → π* transition) around 250-270 nm. caymanchem.com The carbonyl group has a weaker n → π* transition at higher wavelengths, which may be observed as a shoulder on the main aromatic absorption peak. UV-Vis spectroscopy can be used for quantitative analysis and to study interactions of the compound with other molecules.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Fluorobenzyl | ~265 |

| n → π | Carbonyl | ~290-310 |

Chromatographic Methods in Research and Development

Chromatographic techniques are essential for separating the components of a mixture, making them vital for analyzing reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used in pharmaceutical and chemical research. For a compound like this compound, a reversed-phase HPLC method is typically employed. japsonline.com

A C18 column is a common choice for the stationary phase. rsc.orgjapsonline.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com By running a gradient of the organic solvent, a complex reaction mixture containing starting materials, intermediates, the final product, and by-products can be effectively separated. UV detection is commonly used, monitoring at a wavelength where the product has significant absorbance (e.g., ~265 nm). rsc.orgcaymanchem.com This method can be validated for linearity, accuracy, and precision to allow for quantitative determination of purity. nist.govpostech.ac.kr

Table 4: Typical HPLC Parameters for Analysis of Piperidone Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 30 °C |

Note: These are example conditions and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile impurities or by-products from its synthesis. sigmaaldrich.com

In GC-MS, the sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). nih.gov The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification. For this compound, characteristic fragments would include the fluorobenzyl cation (m/z 109) and fragments of the piperidone ring. nih.govnih.gov

Table 5: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Predicted Fragment Ion |

| 209 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 98 | [C₅H₈NO]⁺ |

| 56 | [C₃H₆N]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of complex mixtures, such as those encountered during the synthesis of piperidone derivatives, and for the identification of compounds in various matrices. nih.govrhhz.net LC-MS allows for the separation of individual components from a mixture, followed by their detection and identification based on their mass-to-charge ratio (m/z).

In the context of analyzing compounds structurally similar to this compound, such as piperazine (B1678402) derivatives, LC-MS provides both qualitative and quantitative data. nih.gov For instance, the analysis of a mixture of piperazine designer drugs, including the closely related 1-(4-fluorobenzyl)piperazine (B185958) (pFBP), demonstrated the effectiveness of LC-MS for achieving good chromatographic separation and reliable identification. nih.gov The method typically employs a reverse-phase column (like a C18 column) and a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile. scispace.comfaa.govmdpi.com

The mass spectrometer, often an ion trap or time-of-flight (TOF) analyzer, provides mass spectra for each separated component. faa.govnih.gov For many piperidine (B6355638) and piperazine compounds, electrospray ionization (ESI) in the positive ion mode is effective, as the nitrogen atom in the piperidine ring is readily protonated. rhhz.net

A study on piperazine derivatives established specific retention times under defined chromatographic conditions, which are crucial for identifying components in a complex sample. nih.gov

| Compound | Retention Time (min) |

|---|---|

| N-benzylpiperazine (BZP) | 1.182 |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 1.360 |

| 1-(4-fluorobenzyl)piperazine (pFBP) | 1.504 |

| 1-(3-chlorophenyl)piperazine (mCPP) | 6.141 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 6.732 |

This table is based on data for piperazine derivatives, which are structurally related to this compound. The chromatographic conditions used a gradient LC-MS method.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. youtube.com It is an indispensable tool in synthetic organic chemistry for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. youtube.com

The process involves spotting a small amount of the reaction mixture onto a stationary phase, which is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate. youtube.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the mobile phase moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. youtube.com

For piperidine-containing compounds, various solvent systems can be employed. A common mobile phase for the analysis of related piperazine compounds is a mixture of methanol and aqueous ammonia (B1221849). scispace.com After development, the separated spots are visualized. While some compounds are colored, most require a visualization method, such as illumination with ultraviolet (UV) light if the compounds are UV-active or the plate contains a fluorescent indicator. youtube.com Staining with a chemical reagent, like iodoplatinate (B1198879) or ninhydrin, can also be used for detection. scispace.comresearchgate.net The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the compounds when compared to standards. youtube.com

In a synthetic procedure, TLC can quickly confirm whether the starting material has been consumed and a new spot corresponding to the desired product has formed. This allows the chemist to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction or overheating.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel TLC plates (e.g., F254) researchgate.net |

| Mobile Phase Example | Methanol - 25% aqueous ammonia (100 : 1.5) scispace.com |

| Visualization Method | UV light (254 nm), Iodoplatinate reagent scispace.com |

This table summarizes typical conditions that can be adapted for monitoring the synthesis of this compound based on methods used for related compounds.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray Crystallography is an analytical technique that provides precise information about the three-dimensional structure of a crystalline solid. It allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral molecules. The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.

To perform this analysis, a high-quality single crystal of the compound of interest must first be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound. chemrevlett.com Various solvents and solvent mixtures, such as ethanol, methanol, benzene-petroleum ether, or ethanol-ethyl acetate, have been successfully used to grow crystals of piperidone derivatives. chemrevlett.com

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This data reveals the molecule's conformation in the solid state. For piperidone derivatives, X-ray crystallography has been used to confirm that the piperidine ring often adopts a chair, twist boat, or boat conformation depending on the substituents. chemrevlett.com

While specific crystallographic data for this compound is not publicly available, analysis of other complex piperidone derivatives illustrates the detailed structural information that can be obtained. For example, the crystal structure of 1-acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidine-4-one was determined, revealing key structural parameters. chemrevlett.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Conformation | Twist boat |

This table presents crystallographic data for a complex substituted piperidone to exemplify the type of results obtained from X-ray crystallography. This data is not for this compound.

Future Research Directions and Emerging Paradigms in 1 4 Fluorobenzyl 4 Piperidone Chemistry

The exploration of 1-(4-fluorobenzyl)-4-piperidone and its derivatives is entering a new phase, driven by advancements in synthetic methodologies, computational power, and a growing emphasis on sustainable chemical practices. Future research is poised to unlock novel applications and a deeper understanding of this versatile scaffold by focusing on efficiency, biological inspiration, advanced materials, and the integration of artificial intelligence. These emerging paradigms promise to reshape the landscape of piperidone chemistry, moving beyond traditional applications toward next-generation materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-4-piperidone and its derivatives?

- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, this compound derivatives can be prepared by reacting 4-piperidone with 4-fluorobenzyl halides in the presence of bases like KCO or DBU. Key steps include LiAlH-mediated reductions (e.g., converting esters to amines) and hydrogenation over Raney Ni .

- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.99–6.69 ppm for fluorobenzyl groups) and mass spectrometry (e.g., molecular ion peaks matching calculated weights) .

Q. How is the purity and stability of this compound assessed during synthesis?

- Methodology : Use HPLC with UV detection (λ = 254 nm) and C18 columns to monitor purity. For stability, conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and track decomposition via TLC or LC-MS .

- Data Handling : Compare retention times with standards and quantify impurities using area normalization .

Q. What pharmacological screening methods are used for this compound derivatives?

- Methodology :

- Receptor Binding Assays : Radioligand displacement studies (e.g., for histamine H receptors using H-mepyramine).

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

- Data Interpretation : Use nonlinear regression (e.g., GraphPad Prism) to calculate binding affinity (K) or inhibitory constants .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., compound 4 in Scheme 1) arise during synthesis, and how are they addressed?

- Mechanistic Insight : Byproducts may form via N-demethylation or self-catalyzed diarylation. For example, 1-(4-Fluorobenzyl)-2-chlorobenzimidazole reacts with amines to form quaternary intermediates that decompose into unexpected products .

- Mitigation Strategies :

- Optimize stoichiometry (e.g., use 2 equivalents of amine to suppress side reactions).

- Monitor reaction progress in real-time using in situ IR or Raman spectroscopy .

- Reference Case : In the synthesis of Mizolastine, NaH in DMF was critical to prevent N-dealkylation .

Q. What role do substituents (e.g., alkoxy groups) play in modulating reaction pathways?

- Key Findings : Alkoxy groups at position 6 of benzimidazoles stabilize cationic intermediates via resonance, accelerating N-demethylation. For example, isopropoxy groups enhance electrophilicity at the C2 position, favoring SNAr amination .

- Experimental Design : Compare reaction rates of derivatives with/without alkoxy groups using kinetic studies (e.g., pseudo-first-order conditions) .

Q. How can computational modeling aid in optimizing this compound derivatives for target selectivity?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses to tyrosine kinases or GPCRs.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for this compound derivatives?

- Root Causes : Variability in reaction conditions (e.g., solvent purity, catalyst aging). For instance, LiAlH reductions are sensitive to moisture, leading to yield fluctuations .

- Resolution Framework :

Replicate reactions under controlled conditions (dry solvents, inert atmosphere).

Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .

Q. Why do some studies report divergent biological activities for structurally similar derivatives?

- Hypothesis Testing : Differences may arise from stereochemistry (e.g., axial vs. equatorial substituents) or off-target effects.

- Experimental Approach :

- Synthesize enantiomers via chiral resolution (e.g., using Chiralpak columns).

- Conduct selectivity profiling against related receptors/enzymes .

Methodological Frameworks

Q. How to formulate rigorous research questions for studying this compound?

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does introducing a trifluoromethyl group at C3 improve blood-brain barrier penetration?" .

- PICO Framework : Define Population (target protein), Intervention (derivative), Comparison (parent compound), Outcome (binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.